molecular formula C12H11N5 B14167608 7-Benzyladenine CAS No. 3691-50-7

7-Benzyladenine

Cat. No.: B14167608
CAS No.: 3691-50-7
M. Wt: 225.25 g/mol
InChI Key: QRQWXKYGJDARPM-UHFFFAOYSA-N
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Description

7-Benzyladenine is a synthetic cytokinin, a class of plant growth regulators that promote cell division and growth. It is widely used in agricultural and horticultural practices to enhance plant growth, delay senescence, and improve crop yields. The compound is known for its ability to stimulate cell division, influence nutrient mobilization, and enhance the overall growth and development of plants.

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Benzyladenine can be synthesized through the benzylation of adenine under basic conditions. The reaction typically involves the use of benzyl bromide as the benzylating agent and a strong base such as sodium hydride (NaH) or potassium tert-butoxide (tBuOK) in a solvent like dimethyl sulfoxide (DMSO). The reaction yields N9- and N3-benzyladenine regioisomers, with the ratio dependent on the solvent used .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 7-Benzyladenine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The benzylation of adenine is a nucleophilic substitution reaction where the benzyl group replaces a hydrogen atom on the adenine molecule.

    Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, it can potentially undergo these reactions under appropriate conditions.

Common Reagents and Conditions:

    Benzyl Bromide: Used as the benzylating agent in the synthesis of this compound.

    Sodium Hydride (NaH) or Potassium tert-Butoxide (tBuOK): Strong bases used to deprotonate adenine and facilitate the nucleophilic substitution reaction.

    Dimethyl Sulfoxide (DMSO): A common solvent for the reaction, providing a suitable medium for the nucleophilic substitution.

Major Products Formed:

Mechanism of Action

7-Benzyladenine exerts its effects by mimicking natural cytokinins, binding to cytokinin receptors in plant cells, and activating downstream signaling pathways. This activation leads to the stimulation of cell division, differentiation, and growth. The compound also inhibits the degradation of endogenous cytokinins, thereby increasing their levels and prolonging their effects .

Properties

CAS No.

3691-50-7

Molecular Formula

C12H11N5

Molecular Weight

225.25 g/mol

IUPAC Name

7-benzylpurin-6-amine

InChI

InChI=1S/C12H11N5/c13-11-10-12(15-7-14-11)16-8-17(10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,13,14,15)

InChI Key

QRQWXKYGJDARPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=NC=NC(=C32)N

Origin of Product

United States

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